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Compound of Interest

Compound Name: 3-Methoxydiphenylamine

Cat. No.: B094031 Get Quote

An In-Depth Technical Guide to the Characterization of 3-Methoxydiphenylamine

Abstract
3-Methoxydiphenylamine (CAS No. 101-16-6), also known as N-phenyl-m-anisidine, is a

pivotal chemical intermediate in the synthesis of high-value organic materials, including dyes,

rubber additives, and Active Pharmaceutical Ingredients (APIs).[1] The precise structural and

purity profile of this molecule is paramount to the efficacy, safety, and consistency of

downstream products, necessitating a robust and multi-faceted characterization strategy.[2]

This guide provides a comprehensive framework for the definitive characterization of 3-
Methoxydiphenylamine, detailing its synthesis, purification, and analysis by modern

spectroscopic and chromatographic techniques. Each protocol is presented with an emphasis

on the underlying scientific principles, ensuring a self-validating and reproducible workflow for

researchers and quality control professionals.

Physicochemical & Solubility Profile
A foundational understanding of the molecule's physical properties is the first step in its

characterization. These properties dictate appropriate handling, storage, and purification

strategies.

Core Properties
The fundamental physicochemical properties of 3-Methoxydiphenylamine are summarized

below.
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Property Value Source(s)

CAS Number 101-16-6 [3][4]

Molecular Formula C₁₃H₁₃NO [3][4]

Molecular Weight 199.25 g/mol [3][4]

IUPAC Name 3-methoxy-N-phenylaniline [4]

Appearance Clear liquid to white powder [5]

Melting Point 72-74 °C [5]

Solubility Profile
The solubility of a compound is critical for designing reaction, extraction, and crystallization

processes. The solubility of 3-Methoxydiphenylamine was determined using a laser

monitoring dynamic method across a range of temperatures in five common organic solvents.

[1][3] The data reveals that solubility increases with temperature in all tested solvents, with the

highest solubility observed in acetone.[1]
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Solvent Temperature (K) Mole Fraction Solubility (x)

Methanol 285.95 0.0784

299.85 0.1116

313.15 0.1540

Acetone 285.05 0.6358

299.15 0.7711

310.85 0.8872

Ethyl Acetate 288.75 0.5513

302.15 0.6872

315.25 0.8251

Chloroform 287.15 0.5361

301.05 0.6865

314.25 0.8271

1,2-Dichloroethane 288.95 0.4410

302.85 0.5960

316.05 0.7456

Data extracted from Wang et

al., J. Chem. Eng. Data 2012,

57, 7, 1948–1951.[1]

Synthesis and Purification Workflow
The quality of the starting material directly impacts all subsequent characterization. Modern

synthetic methods offer high yields and selectivity, and a robust purification protocol is essential

to achieving the ≥99% purity often required for pharmaceutical applications.[5]
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Synthesis Stage (Buchwald-Hartwig Amination)
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 4. Dissolve Crude

Filter & Dry Crystals

Final Product:
Pure 3-Methoxydiphenylamine

 5. Isolate
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Caption: Synthesis and Purification Workflow for 3-Methoxydiphenylamine.
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Synthesis Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms

carbon-nitrogen bonds, representing a state-of-the-art method for synthesizing diarylamines.[2]

[6] This choice is predicated on its high functional group tolerance, broad substrate scope, and

generally high yields compared to older methods.

Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and

backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Reagent Addition: Under the inert atmosphere, add 3-bromoanisole (1.0 eq), sodium tert-

butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0)

(Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 eq).

Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring

for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

Workup: After cooling to room temperature, quench the reaction by adding water. Transfer

the mixture to a separatory funnel and extract with ethyl acetate (3x).

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification Protocol: Recrystallization
Recrystallization is a robust technique for purifying crystalline organic solids.[7] The choice of a

solvent system is critical: the compound should be highly soluble at high temperatures and

poorly soluble at low temperatures to maximize recovery.[8] An ethanol/water system is

effective for 3-methoxydiphenylamine.

Dissolution: Place the crude 3-methoxydiphenylamine in an Erlenmeyer flask. Add a

minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid

completely dissolves.
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Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution

becomes faintly turbid, indicating it has reached its saturation point. Add a drop or two of hot

ethanol to redissolve the precipitate.

Cooling: Remove the flask from the heat source and allow it to cool slowly to room

temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30

minutes to maximize crystal formation.

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water

mixture. Dry the crystals under vacuum to yield the purified 3-Methoxydiphenylamine.

Spectroscopic Characterization
Spectroscopic analysis provides direct evidence of the molecular structure. The combination of

NMR, IR, and Mass Spectrometry offers a definitive confirmation of identity.
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Caption: Multi-technique workflow for structural characterization and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. Spectra are recorded in a deuterated solvent, typically

chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

Protocol:

Sample Preparation: Dissolve ~10-20 mg of purified 3-methoxydiphenylamine in ~0.6 mL

of CDCl₃ in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton spectrum on a ≥400 MHz spectrometer. Key

parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32

scans.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Expected Data & Interpretation:

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number

of distinct proton environments, their electronic environment (chemical shift), the number of

protons in each environment (integration), and the number of neighboring protons

(multiplicity).[9]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 m 2H
Phenyl H (ortho to -

NH)

~7.15 t 1H
Phenyl H (para to -

NH)

~7.07 t 2H

Phenyl H (meta to -

NH) & Methoxy-

phenyl H-5

~6.93 t 1H Methoxy-phenyl H-6

~6.63 dd 1H Methoxy-phenyl H-4

~6.47 t 1H Methoxy-phenyl H-2

~5.69 br s 1H N-H

~3.75 s 3H -OCH₃

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum reveals the number of

unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon

(aliphatic, aromatic, etc.).[10][11]
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Chemical Shift (δ, ppm) Assignment

~160.8 C-OCH₃

~144.5 C-NH (methoxy-phenyl ring)

~142.1 C-NH (phenyl ring)

~130.2 Methoxy-phenyl C-H

~129.5 Phenyl C-H

~122.3 Phenyl C-H

~115.0 Phenyl C-H

~108.1 Methoxy-phenyl C-H

~104.5 Methoxy-phenyl C-H

~101.4 Methoxy-phenyl C-H

~55.2 -OCH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Protocol:

Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100

mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can

be acquired using an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum confirms the presence of the key functional

groups: the secondary amine (N-H), the aromatic rings (C=C and C-H), and the aryl ether (C-

O).[6][7]
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

~3405 Medium, Sharp N-H Stretch Secondary Amine

3100 - 3000 Medium C-H Stretch Aromatic C-H

2980 - 2850 Medium C-H Stretch Methyl C-H (-OCH₃)

~1600, ~1500 Strong C=C Stretch Aromatic Ring

~1220 Strong C-O Stretch Aryl Ether

~1315 Strong C-N Stretch Aromatic Amine

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound

and structural information from its fragmentation pattern.

Protocol:

Sample Introduction: Introduce the sample into the high-vacuum source of the mass

spectrometer, typically via a Gas Chromatograph (GC) for separation and purity

confirmation, or a direct insertion probe.

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This

ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

Analysis: The molecular ion and any fragment ions are accelerated, separated by their mass-

to-charge ratio (m/z), and detected.

Expected Data & Interpretation: The mass spectrum will show a prominent molecular ion peak

that confirms the molecular weight. The fragmentation pattern provides corroborating structural

evidence.[4][9]
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m/z Relative Intensity (%) Assignment

199 100
[M]⁺• (Molecular Ion, Base

Peak)

200 14.7 [M+1]⁺• (Isotope peak)

184 ~6 [M - CH₃]⁺

168 ~8 [M - OCH₃]⁺ or [M - CH₂O]⁺•

154 ~6 [M - CH₃ - NCH₂]⁺

128 ~4 [C₉H₆N]⁺

92 ~5 [C₆H₆N]⁺

77 ~5 [C₆H₅]⁺ (Phenyl cation)

The base peak at m/z 199 corresponds to the molecular weight of C₁₃H₁₃NO. The presence of

a significant M+1 peak is consistent with the presence of 13 carbon atoms. Key fragments like

the loss of a methyl radical (m/z 184) and a methoxy radical (m/z 168) are characteristic of the

methoxy group.

Chromatographic Purity Analysis
While spectroscopy confirms structure, chromatography is essential for quantifying purity and

identifying trace impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) is the industry standard for this purpose.

RP-HPLC Protocol
This method provides excellent separation for moderately polar aromatic compounds like 3-
methoxydiphenylamine.

System: An HPLC system equipped with a UV detector, autosampler, and column oven.

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and a buffered

aqueous solution, such as 20 mM potassium phosphate at pH 3.0 (Solvent A). A typical
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starting condition would be 60:40 (B:A).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV absorbance at a wavelength where the analyte absorbs strongly, such as 254

nm.

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1

mg/mL). Dilute to a working concentration of ~0.1 mg/mL for injection.

Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is

calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion
The definitive characterization of 3-Methoxydiphenylamine is achieved through a systematic

and orthogonal analytical approach. A modern, high-yield synthesis followed by a robust

recrystallization protocol provides high-purity material suitable for analysis. The collective and

corroborating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides

unambiguous structural confirmation. Finally, RP-HPLC serves as the definitive tool for

quantifying chemical purity. This comprehensive guide establishes a self-validating workflow,

ensuring that professionals in drug development and materials science can confidently

ascertain the identity, structure, and purity of this critical chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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